An In-depth Technical Guide to 2-(2,5-Dichlorophenyl)propanoic Acid
An In-depth Technical Guide to 2-(2,5-Dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,5-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a propanoic acid moiety attached to a dichlorinated benzene ring, suggests its potential utility as a building block in medicinal chemistry and materials science. Substituted phenylpropanoic acids are a well-established class of compounds with diverse biological activities, and their derivatives have been explored for various therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs) and as modulators of metabolic pathways. This guide aims to provide a comprehensive overview of the anticipated properties, synthesis, analytical characterization, and safety considerations for this specific compound, based on established chemical principles and data from related molecules.
Chemical and Physical Properties
The physicochemical properties of 2-(2,5-Dichlorophenyl)propanoic acid are critical for its handling, formulation, and biological activity. While experimental data is scarce, the following properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Basis of Prediction |
| CAS Number | 1249190-68-8 | |
| Molecular Formula | C₉H₈Cl₂O₂ | |
| Molecular Weight | 219.06 g/mol | |
| Appearance | Likely a white to off-white crystalline solid | Analogy with similar phenylpropanoic acids. |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like methanol, ethanol, and DMSO. | The hydrophobic dichlorophenyl ring and the carboxylic acid group suggest this solubility profile. |
| pKa | Estimated to be in the range of 3-5. | The electron-withdrawing chlorine atoms will increase the acidity of the carboxylic acid compared to propanoic acid. |
| Melting Point | Predicted to be in the range of 80-120 °C. | Based on the melting points of similar dichlorinated phenylpropanoic acids. |
Potential Synthesis Routes
The synthesis of 2-(2,5-Dichlorophenyl)propanoic acid can be approached through several established organic chemistry methodologies. A plausible synthetic pathway is outlined below, based on common reactions for creating α-arylpropanoic acids.
Workflow for a Plausible Synthesis Route
Caption: Plausible synthetic workflow for 2-(2,5-Dichlorophenyl)propanoic acid.
Step-by-Step Experimental Protocol (Hypothetical)
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Wittig Reaction: 2,5-Dichlorobenzaldehyde is reacted with a Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane, in an appropriate solvent like THF to yield ethyl 2,5-dichlorocinnamate.
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Reduction: The resulting cinnamate ester is then subjected to catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst to reduce the double bond, affording ethyl 2-(2,5-dichlorophenyl)propanoate.
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Hydrolysis: The final step involves the saponification of the ester using a base like sodium hydroxide in a mixture of water and ethanol, followed by acidification to yield the desired product, 2-(2,5-Dichlorophenyl)propanoic acid.
Analytical Characterization
A combination of analytical techniques is essential for the comprehensive characterization of 2-(2,5-Dichlorophenyl)propanoic acid to confirm its identity, purity, and structure.
Recommended Analytical Workflow
Caption: Recommended workflow for analytical characterization.
Detailed Methodologies
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol would likely provide good separation. UV detection at a wavelength corresponding to the absorbance of the dichlorophenyl group (around 254 nm) would be appropriate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the alpha position, and the methyl protons. The coupling patterns of the aromatic protons would confirm the 2,5-disubstitution pattern.
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¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain.
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Mass Spectrometry (MS): Mass spectrometry, likely using electrospray ionization (ESI), would be used to confirm the molecular weight of the compound. The isotopic pattern characteristic of two chlorine atoms would be a key diagnostic feature in the mass spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.
Toxicology and Safety Considerations
Due to the lack of specific toxicological data for 2-(2,5-Dichlorophenyl)propanoic acid, a cautious approach to handling is imperative. Information from related dichlorinated aromatic compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests that this class of molecules can have complex toxicological profiles.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Potential Hazards (Inferred):
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Skin and Eye Irritation: Similar to other carboxylic acids and chlorinated compounds, it may cause skin and eye irritation upon contact.
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Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
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Toxicity: The systemic toxicity is unknown, but it is prudent to assume it may be harmful if swallowed or absorbed through the skin. Long-term exposure effects are also unknown.
Potential Applications in Drug Development
Substituted phenylpropanoic acids are a privileged scaffold in drug discovery. The unique substitution pattern of 2-(2,5-Dichlorophenyl)propanoic acid could offer novel structure-activity relationships in various therapeutic areas.
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Anti-inflammatory Agents: Many NSAIDs are based on the phenylpropanoic acid scaffold. This compound could serve as a starting point for the development of new anti-inflammatory drugs.
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Metabolic Disease Modulators: Phenylpropanoic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. This suggests potential applications in the treatment of type 2 diabetes and dyslipidemia.
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Oncology: The unique electronic and steric properties imparted by the dichloro-substitution could be exploited in the design of novel anticancer agents.
Conclusion
While specific experimental data for 2-(2,5-Dichlorophenyl)propanoic acid (CAS 1249190-68-8) is limited, a comprehensive technical profile can be constructed based on the well-understood chemistry of analogous compounds. This guide provides researchers and drug development professionals with a foundational understanding of its likely properties, synthesis, and analytical characterization, as well as crucial safety considerations and potential therapeutic applications. It is imperative that the information presented here is used as a starting point for rigorous experimental validation.
References
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Garabrant, D. H., & Philbert, M. A. (2016). Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Epidemiology and Toxicology. Critical Reviews in Toxicology, 46(sup1), 1-52. [Link]
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Nomura, M., Tanase, T., Ide, T., Tsunoda, M., Suzuki, M., Uchiki, H., Murakami, K., & Miyachi, H. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581–3599. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
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